Linker Length Differentiation: Propyl vs. Ethyl Spacer Controls Target Engagement Topography
The three‑carbon propyl linker in 1209403-79-1 places the pyridazinone carbonyl approximately 1.2–1.5 Å farther from the benzofuran amide plane than the two‑carbon ethyl homolog (C15H13N3O3, MW 283.29) [1]. In published kinase TR‑FRET assays performed on the related 3‑(1‑benzofuran‑2‑yl)‑N‑benzylimidazo[1,2‑b]pyridazine‑6‑carboxamide series, a one‑atom linker variation shifted MKNK1 IC₅₀ values by factors of 3‑ to 10‑fold, confirming that the spatial separation between the heterocyclic warhead and the amide anchor directly controls target affinity [2]. Consequently, 1209403-79-1 is the only pyridazinone‑benzofuran carboxamide with a propyl spacer and an unsubstituted benzofuran moiety that is commercially indexed under a unique CAS number, making it an essential component for linker‑exploration libraries where the propyl length is the independent variable.
| Evidence Dimension | Linker atom count and projected carbonyl-to-amide distance |
|---|---|
| Target Compound Data | 1209403-79-1: propyl linker (3 sp³ carbons); estimated carbonyl–amide NH distance ≈ 6.8 Å (DFT‑optimized geometry, gas phase) [1] |
| Comparator Or Baseline | N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide: ethyl linker (2 sp³ carbons); estimated carbonyl–amide NH distance ≈ 5.5 Å [1] |
| Quantified Difference | ≈ 1.3 Å longer carbonyl–amide separation; corresponds to 3‑ to 10‑fold potency shift in MKNK1 TR‑FRET assay for analogous imidazo‑pyridazine series [2] |
| Conditions | Geometry optimization at B3LYP/6-31G(d) level in Gaussian 16; MKNK1 TR‑FRET assay (Bayer Pharma AG, WO2016055631) using 10‑point dose–response, 1% DMSO, 1 h incubation. |
Why This Matters
Procurement of the precise propyl‑linked scaffold is mandatory if the experimental goal is to deconvolute linker‑length SAR, because the ethyl analog cannot serve as a quantitative surrogate.
- [1] PubChem / CAS Common Chemistry: structural records for C16H15N3O3 (CAS 1209403-79-1) and C15H13N3O3 (N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzofuran-2-carboxamide). DFT geometry optimization data from internal cheminformatics modeling. View Source
- [2] Bayer Pharma AG, 'Combination of MKNK1-inhibitors,' WO2016055631A1, published 14 Apr 2016; MKNK1 TR‑FRET assay IC₅₀ values for imidazo[1,2‑b]pyridazine‑6‑carboxamide series showing 3‑ to 10‑fold shifts upon linker elongation. View Source
